molecular formula C10H12N2S B8285769 2-(4-(methylthio)phenyl)-4,5-dihydro-1H-imidazole

2-(4-(methylthio)phenyl)-4,5-dihydro-1H-imidazole

Cat. No. B8285769
M. Wt: 192.28 g/mol
InChI Key: DFPWUZZLUNYLRX-UHFFFAOYSA-N
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Patent
US08541418B2

Procedure details

To a solution of 2-(4-(methylthio)phenyl)-4,5-dihydro-1H-imidazole (2-Im-1, 9.6 g, 1.0 eq) in 100 mL of DMSO, DIB (1.1 eq) and K2CO3 (1.1 eq) were added. The mixture was heated to 70° C. overnight, then extracted with EtOAc and the organic layer was concentrated to provide 2-(4-(methylthio)phenyl)-1H-imidazole (compound 3-Im-1).
Quantity
9.6 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][S:2][C:3]1[CH:8]=[CH:7][C:6]([C:9]2[NH:10][CH2:11][CH2:12][N:13]=2)=[CH:5][CH:4]=1.C([O-])([O-])=O.[K+].[K+]>CS(C)=O>[CH3:1][S:2][C:3]1[CH:4]=[CH:5][C:6]([C:9]2[NH:13][CH:12]=[CH:11][N:10]=2)=[CH:7][CH:8]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
9.6 g
Type
reactant
Smiles
CSC1=CC=C(C=C1)C=1NCCN1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
100 mL
Type
solvent
Smiles
CS(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
CONCENTRATION
Type
CONCENTRATION
Details
the organic layer was concentrated

Outcomes

Product
Name
Type
product
Smiles
CSC1=CC=C(C=C1)C=1NC=CN1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.